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Compound of Interest

Compound Name: 3-Methylsulfinylphenylboronic acid

Cat. No.: B1417922 Get Quote

An In-depth Technical Guide to 3-Methylsulfinylphenylboronic Acid

This guide provides a comprehensive technical overview of 3-methylsulfinylphenylboronic
acid, a versatile reagent in modern organic synthesis and drug discovery. Designed for

researchers, medicinal chemists, and process development scientists, this document delves

into the synthesis, properties, and critical applications of this compound, grounding theoretical

concepts in practical, field-proven methodologies.

Introduction and Strategic Importance
3-Methylsulfinylphenylboronic acid (CAS No. 1056475-66-1) is an organoboron compound

featuring both a boronic acid and a methylsulfinyl (sulfoxide) functional group.[1] This unique

combination makes it a valuable building block for introducing a sulfoxide-substituted phenyl

ring into complex molecules. The boronic acid moiety is a cornerstone of palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational

method for forging carbon-carbon bonds.[2][3][4]

The methylsulfinyl group, on the other hand, is a key pharmacophore in medicinal chemistry. As

a hydrogen bond acceptor and a polar group, it can significantly enhance the aqueous solubility

and metabolic stability of drug candidates, and favorably modulate interactions with biological

targets.[5] Therefore, 3-methylsulfinylphenylboronic acid serves as a critical bridge,

enabling the direct installation of this desirable functionality into pharmaceutical scaffolds.
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Accurate characterization is the bedrock of reproducible science. The key properties of 3-
methylsulfinylphenylboronic acid are summarized below.

Property Value Source

CAS Number 1056475-66-1 [1]

Molecular Formula C₇H₉BO₃S [1][6]

Molecular Weight 184.02 g/mol [1]

Appearance
Typically a white to off-white

solid
N/A

SMILES CS(=O)c1cccc(c1)B(O)O [6]

InChI Key
XYLPYIANRLXCDW-

UHFFFAOYSA-N
[6]

Spectroscopic Data Interpretation:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl protons of the sulfinyl group, and the acidic protons of the boronic acid

hydroxyl groups. The aromatic signals will appear in the downfield region (typically δ 7.0-8.5

ppm), the methyl singlet around δ 2.5-3.0 ppm, and the B(OH)₂ protons as a broad singlet

that can be exchangeable with D₂O.

¹³C NMR: The carbon spectrum will display characteristic peaks for the six aromatic carbons

and one methyl carbon. The carbon atom attached to the boron (C-B) can sometimes be

broadened due to the quadrupolar relaxation of the boron nucleus, a key diagnostic feature.

Mass Spectrometry (MS): In its pure form, the compound may be challenging to analyze by

standard electron ionization (EI) due to its polarity and thermal lability. Electrospray ionization

(ESI) is often more suitable, where the molecular ion peak [M-H]⁻ at m/z 183.03 or [M+H]⁺ at

m/z 185.04 would be expected.[6] Dehydration to form the cyclic boroxine trimer is a

common observation in mass spectrometry and during storage.
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The synthesis of aryl boronic acids often involves a halogen-metal exchange followed by

quenching with a boron electrophile. The following protocol describes a reliable, multi-step

synthesis pathway starting from 3-bromothioanisole.

Diagram: Synthesis Workflow
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Caption: General synthetic pathway for 3-Methylsulfinylphenylboronic acid.
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Step-by-Step Experimental Protocol
Step 1: Oxidation of 3-Bromothioanisole

Dissolve 3-bromothioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in

a round-bottom flask.

Cool the solution to 0°C using an ice-water bath.

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM

dropwise. Causality: Performing the addition at 0°C controls the exothermicity of the

oxidation and minimizes over-oxidation to the corresponding sulfone.

Stir the reaction at 0°C for 1-2 hours, monitoring the consumption of the starting material by

Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to

destroy excess peroxide, followed by washing with aqueous sodium bicarbonate to remove

m-chlorobenzoic acid.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 3-bromo-phenyl methyl sulfoxide. This intermediate is often used

directly in the next step.

Step 2: Borylation

Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

Dissolve the 3-bromo-phenyl methyl sulfoxide (1.0 eq) from the previous step in anhydrous

tetrahydrofuran (THF).

Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is

critical to ensure rapid halogen-metal exchange while preventing the highly reactive

organolithium intermediate from undergoing side reactions, such as reaction with the

sulfoxide group.

Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78°C. A color

change is typically observed.
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Stir for 30-60 minutes at -78°C.

Slowly add triisopropyl borate (B(O-iPr)₃, ~1.2 eq). Causality: The borate ester acts as the

boron electrophile. The bulky isopropyl groups help prevent the formation of undesired over-

addition products.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by carefully adding aqueous HCl (e.g., 1M). This hydrolyzes the

boronate ester to the desired boronic acid.

Extract the product into an organic solvent like ethyl acetate.

Dry the organic layer, concentrate, and purify the crude product. Purification is typically

achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by

silica gel column chromatography.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of 3-methylsulfinylphenylboronic acid is in the Suzuki-Miyaura

cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern

pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with an Aryl Bromide
Materials:

3-Methylsulfinylphenylboronic acid (1.2 eq)

Aryl bromide (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

Procedure:
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To a flask, add the aryl bromide, 3-methylsulfinylphenylboronic acid, and the base.

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality:

The Pd(0) catalyst is oxygen-sensitive. Removing air prevents its deactivation through

oxidation.

Add the solvent mixture, followed by the palladium catalyst.

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound. Self-Validation: The purity of the final product should be confirmed by NMR and

MS analysis to ensure complete removal of catalyst and unreacted starting materials.

Role in Drug Discovery and Development
The incorporation of boronic acids into drug discovery pipelines has expanded significantly

since the FDA approval of the proteasome inhibitor Bortezomib (Velcade).[7][8][9] Boronic

acids can act as transition-state analogues, forming reversible covalent bonds with serine,

threonine, or cysteine residues in enzyme active sites.

3-Methylsulfinylphenylboronic acid is particularly attractive because it combines the bio-

activity of the boronic acid with the favorable drug-like properties conferred by the sulfoxide

group:

Improved Solubility: The polar sulfoxide group can enhance the aqueous solubility of a lead

compound, which is critical for oral bioavailability.[5]

Metabolic Stability: The sulfur atom in the sulfoxide is less prone to metabolic oxidation

compared to a thioether (sulfide).[5]
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Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, enabling

potent interactions with protein targets.

This reagent is therefore a powerful tool for structure-activity relationship (SAR) studies,

allowing chemists to probe the effects of introducing a polar, hydrogen-bonding group at a

specific position on a molecular scaffold.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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